C6 Linker Enables 17-Fold Higher DNA Binding Affinity Versus 9-Aminoacridine in Threading Intercalator Constructs
In the Howell et al. (2010) study, the deprotected form of a closely related Boc-C6-acridine intermediate—9-(6-aminohexyl)aminoacridine-4-carboxamide (compound 1a)—exhibited an apparent DNA binding constant of K_app = 3.10 × 10⁷ M⁻¹ against calf thymus DNA, measured by ethidium bromide displacement assay [1]. This is approximately 17-fold higher than the parent compound 9-aminoacridine (K_app ≈ 1.81 × 10⁶ M⁻¹) and 3.2-fold higher than the regioisomeric 3-carboxamide analog (1b, K_app = 9.83 × 10⁶ M⁻¹) [1]. The Boc-C6 protected precursor enables modular synthesis of this high-affinity threading intercalator architecture, where the hexyl linker length is essential for positioning the pendant amine in the opposing DNA groove after Boc deprotection [1].
| Evidence Dimension | Apparent DNA binding constant (K_app, ethidium bromide displacement, calf thymus DNA) |
|---|---|
| Target Compound Data | K_app = 3.10 × 10⁷ M⁻¹ (for deprotected 9-(6-aminohexyl)aminoacridine-4-carboxamide 1a, synthesized from Boc-C6-acridine intermediate analogous to CAS 259222-02-1) |
| Comparator Or Baseline | 9-Aminoacridine: K_app ≈ 1.81 × 10⁶ M⁻¹; 9-(6-aminohexyl)aminoacridine-3-carboxamide (1b): K_app = 9.83 × 10⁶ M⁻¹ |
| Quantified Difference | ~17-fold higher than 9-aminoacridine; ~3.2-fold higher than 3-carboxamide regioisomer 1b |
| Conditions | Ethidium bromide displacement assay using calf thymus (CT) DNA; Howell et al., Bioorg Med Chem Lett, 2010 |
Why This Matters
The C6 linker length preserved in CAS 259222-02-1 is the structural basis for achieving threading intercalation geometry that yields 17-fold enhanced DNA affinity, directly translating to improved target engagement in DNA-directed therapeutic and probe designs.
- [1] Howell LA, Gulam R, Mueller A, O'Connell MA, Searcey M. Design and synthesis of threading intercalators to target DNA. Bioorg Med Chem Lett. 2010;20(23):6956-6959. doi:10.1016/j.bmcl.2010.09.128. View Source
